1,3,8-Triazaspiro[4.5]decan-4-one
Overview
Description
1,3,8-Triazaspiro[4.5]decan-4-one is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 1,3,8-Triazaspiro[4.5]decan-4-one is the c subunit of ATP synthase (Csub) . This protein has been identified as one of the PTP-forming proteins and as a target for cardioprotection .
Mode of Action
This compound inhibits Permeability Transition Pores (PTP) through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism . This compound interacts with its target, the c subunit of ATP synthase, and results in the inhibition of PTP .
Biochemical Pathways
The compound affects the pathway involving the c subunit of ATP synthase and its role in the formation of Permeability Transition Pores (PTP) . The inhibition of PTP by this compound can prevent ischemia reperfusion injury (IRI), which is particularly important in the context of cardiac reperfusion injury .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of PTP . This inhibition can prevent the side effects related to Oligomycin A, a well-known c subunit interactor .
Biochemical Analysis
Biochemical Properties
It has been synthesized as a potential ligand, indicating that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,8-Triazaspiro[4.5]decan-4-one can be synthesized through various synthetic routes. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic structure . Another approach includes the use of cyclization reactions involving diamines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3,8-Triazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 8-(Chroman-4-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Uniqueness
1,3,8-Triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit mitochondrial permeability transition pores sets it apart from other similar compounds, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKPNHLSQGAUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621630 | |
Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56186-25-5 | |
Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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